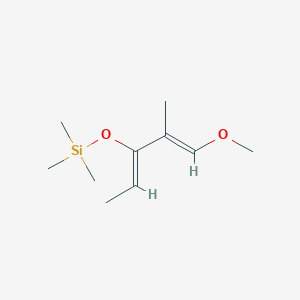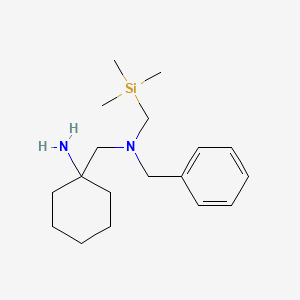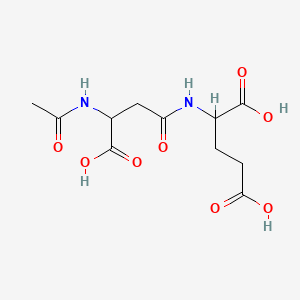
Ag(fod)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) , commonly referred to as Ag(fod) , is a silver complex used in various scientific and industrial applications. This compound is known for its unique properties, including its ability to form thin films and nanoparticles, making it valuable in fields such as electronics, catalysis, and antimicrobial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) typically involves the reaction of silver nitrate with (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) can be scaled up using chemical vapor deposition (CVD) or atomic layer deposition (ALD) techniques. These methods allow for the controlled deposition of thin films of the compound on various substrates, which is essential for applications in microelectronics and other high-tech industries .
Chemical Reactions Analysis
Types of Reactions: (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to metallic silver using hydrogen gas or other reducing agents.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, hydrazine, or sodium borohydride are commonly used to reduce (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) to metallic silver.
Major Products:
Scientific Research Applications
(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) exerts its effects involves the release of silver ions, which interact with microbial cell membranes, leading to cell death. The compound’s ability to form thin films and nanoparticles enhances its surface area and reactivity, making it highly effective in various applications .
Comparison with Similar Compounds
(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)gold(I): Similar to (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I), this gold complex is used in thin film deposition and catalysis.
(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(I): This copper complex is another coinage metal compound with applications in electronics and catalysis.
Uniqueness: (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is unique due to its high thermal stability, low resistivity, and excellent antimicrobial properties. These characteristics make it particularly valuable in applications requiring high-performance materials .
Properties
Molecular Formula |
C10H11AgF7O2 |
|---|---|
Molecular Weight |
404.05 g/mol |
IUPAC Name |
(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;silver |
InChI |
InChI=1S/C10H11F7O2.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h4,18H,1-3H3;/b5-4-; |
InChI Key |
HFTXJSIUPXECJL-MKWAYWHRSA-N |
Isomeric SMILES |
CC(C)(C)/C(=C/C(=O)C(C(C(F)(F)F)(F)F)(F)F)/O.[Ag] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)




